molecular formula C23H39ClN2O3 B1668322 Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride, (E)- CAS No. 38198-32-2

Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride, (E)-

Cat. No. B1668322
CAS RN: 38198-32-2
M. Wt: 427 g/mol
InChI Key: FZVASDVKRPBOHR-UHFFFAOYSA-N
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Description

Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride, (E)- is a bioactive chemical.

Scientific Research Applications

1. Smooth Muscle Relaxation

Carbanilic acid derivatives, including pentacaine and its derivatives, have been studied for their effects on smooth muscle. Research conducted by Mai et al. (1996) explored how these derivatives, such as K-1905, a diethylamino-cyclohexyl ester of carbanilic acid, relax smooth muscle and attenuate spontaneous contractions in the guinea-pig stomach. This suggests potential applications in gastrointestinal disorders and ulcer treatment (Mai et al., 1996).

2. Antimuscarinic Activity

Barbier et al. (1995) studied the antimuscarinic effects of carbanilic acid derivatives related to rociverine. They found variations in affinity at muscarinic receptors depending on stereochemical modifications. This indicates potential applications in the development of drugs targeting muscarinic receptors, possibly in conditions like overactive bladder or gastrointestinal disorders (Barbier et al., 1995).

3. Local Anesthetic Properties

Carbanilic acid derivatives have been examined for their local anesthetic properties. A study by Barnes and Rost (1962) on N-aralkyl-N-methylaminoethyl carbanilates demonstrated topical local anesthetic properties. This points towards possible applications in topical anesthetics for minor surgical procedures or pain relief (Barnes & Rost, 1962).

properties

CAS RN

38198-32-2

Product Name

Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride, (E)-

Molecular Formula

C23H39ClN2O3

Molecular Weight

427 g/mol

IUPAC Name

[2-(diethylamino)cyclohexyl] N-(3-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-4-7-8-11-17-27-20-14-12-13-19(18-20)24-23(26)28-22-16-10-9-15-21(22)25(5-2)6-3;/h12-14,18,21-22H,4-11,15-17H2,1-3H3,(H,24,26);1H

InChI Key

FZVASDVKRPBOHR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+](CC)CC.[Cl-]

SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N(CC)CC.Cl

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+](CC)CC.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride, (E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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